1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy is pivotal for confirming the compound’s connectivity and stereochemistry. The ¹H NMR spectrum reveals distinct proton environments:
- Aromatic Protons : The trifluorobenzoyl group’s protons resonate as a singlet near δ 7.2–7.5 ppm due to deshielding by electron-withdrawing fluorine atoms.
- Amide Protons : The -NH2 group of the acetamide side chain appears as a broad singlet near δ 6.8–7.0 ppm .
- Spirocyclic Protons : Protons adjacent to the spiro carbon (C5) exhibit complex splitting patterns between δ 3.0–4.0 ppm , influenced by the rigid bicyclic structure.
The ¹³C NMR spectrum confirms carbonyl and quaternary carbons:
- Carbonyl Carbons : The benzoyl (C=O) and oxo (C=O) groups resonate near δ 170–175 ppm .
- Fluorinated Aromatic Carbons : Carbons bonded to fluorine atoms show characteristic upfield shifts near δ 110–120 ppm .
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS analysis provides precise molecular weight confirmation and fragmentation patterns. The exact mass of the molecular ion ([M+H]⁺) is 384.14100 m/z , consistent with the formula C17H19F3N4O3. Isotopic peaks arising from three fluorine atoms (mass defect ~0.0015 Da per fluorine) further validate the trifluorobenzoyl substituent. Key fragments include:
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies functional groups through characteristic absorption bands:
- Amide C=O Stretch : A strong peak near 1650–1680 cm⁻¹ confirms the acetamide and benzoyl carbonyl groups.
- N-H Stretch : Broad bands at 3300–3500 cm⁻¹ correspond to the -NH2 group.
- C-F Stretch : Intense absorptions between 1100–1200 cm⁻¹ arise from the aromatic C-F bonds.
| IR Absorption | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O stretch | 1650–1680 | Amide/benzoyl groups |
| N-H stretch | 3300–3500 | Primary amine |
| C-F stretch | 1100–1200 | Aromatic C-F bonds |
Properties
Molecular Formula |
C17H19F3N4O3 |
|---|---|
Molecular Weight |
384.35 g/mol |
IUPAC Name |
2-[(5R)-1-(3-amino-2,5,6-trifluorobenzoyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetamide |
InChI |
InChI=1S/C17H19F3N4O3/c18-9-7-10(21)14(20)12(13(9)19)15(26)24-6-2-4-17(24)3-1-5-23(16(17)27)8-11(22)25/h7H,1-6,8,21H2,(H2,22,25)/t17-/m0/s1 |
InChI Key |
KFGPVOFHSJYIFZ-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@]2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N |
Canonical SMILES |
C1CC2(CCCN2C(=O)C3=C(C(=CC(=C3F)F)N)F)C(=O)N(C1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective C-C coupling and spiro scaffold formation .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 1,7-diazaspiro[4.5]decane derivatives typically involves cyclization and functional group transformations. Key steps from analogous compounds include:
Amide Group
The acetamide moiety participates in:
-
Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding carboxylic acid derivatives.
-
Transamidation : Reacts with primary amines (e.g., ethylenediamine) in the presence of coupling agents (HATU, DIPEA).
Trifluorobenzoyl Group
-
Electrophilic Aromatic Substitution : Limited due to fluorine’s deactivating effect. Directed meta-substitution is observed in nitration/sulfonation reactions.
-
Nucleophilic Displacement : Fluorine atoms at C2/C5/C6 positions may undergo substitution with strong nucleophiles (e.g., methoxide).
Spirocyclic Framework
-
Ring-Opening Reactions : Acidic conditions (H₂SO₄, H₂O) cleave the spiro junction, generating linear diamines.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxo group to a hydroxyl, altering stereochemistry.
Table 2: Reactivity of Diazaspiro Derivatives
Stability and Degradation
-
pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) media via amide bond cleavage.
-
Thermal Stability : Decomposes above 150°C, releasing fluorinated byproducts (e.g., trifluorobenzene).
Stereochemical Considerations
The (5R)-configuration influences:
-
Enantioselective Synthesis : Chiral auxiliaries (e.g., tert-butanesulfinamide) achieve >99:1 enantiomeric ratio in spirocycle formation .
-
Biological Activity : The R-configuration enhances binding affinity to target enzymes compared to the S-enantiomer .
Industrial-Scale Optimization
Scientific Research Applications
Drug Development
1,7-Diazaspiro[4.5]decane derivatives are being explored as scaffolds for drug development targeting specific receptors or enzymes. The presence of the trifluorobenzoyl moiety allows for increased interaction with biological targets, enhancing the compound's potency and selectivity.
- Anticonvulsant Activity : Research has demonstrated that related diazaspiro compounds exhibit significant anticonvulsant properties. For instance, certain derivatives have shown an effective dosage (ED50) significantly lower than traditional anticonvulsants like Phenobarbital and Ethosuximide, indicating their potential as novel therapeutic agents for seizure disorders .
- Antimicrobial and Anticancer Properties : Compounds within the diazaspiro family are known for their diverse biological activities, including antimicrobial and anticancer effects. The specific derivative has shown promise in inhibiting enzyme activities linked to cancer progression .
Case Studies
A study highlighted the synthesis of various diazaspiro compounds and their subsequent evaluation for anticonvulsant activity. One compound demonstrated an ED50 of 0.0043 mmol/kg in the scPTZ screen, making it significantly more potent than established treatments . This indicates a strong potential for further exploration in clinical settings.
Material Science Applications
The unique properties of 1,7-Diazaspiro[4.5]decane-7-acetamide also lend themselves to applications in material science. The compound's ability to form stable complexes can be utilized in developing advanced materials with specific functionalities.
- Polymer Chemistry : The synthesis methods for diazaspiro compounds have been refined for efficiency and scalability, suggesting their potential use in creating polymers with enhanced mechanical properties or specific thermal characteristics .
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs derived from the provided evidence:
Key Findings :
Substituent Effects: The trifluorobenzoyl group in the target compound may confer superior metabolic stability over non-fluorinated aryl analogs (e.g., 7a–c) due to reduced oxidative metabolism . Esters (e.g., ) are more prone to hydrolysis than the target’s acetamide, impacting bioavailability .
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 7a–f , but the trifluorinated benzoyl group may require specialized fluorination steps.
Pharmacopeial Standards : Crystallinity and pH tests (e.g., ) suggest the target compound meets formulation criteria for solid dosage forms, similar to related spiro derivatives.
Research Implications and Limitations
- Activity Profiles : Fluorinated spiro compounds like the target may show enhanced CNS penetration compared to benzothiazole-containing analogs (e.g., ) due to increased lipophilicity .
- Data Gaps: Limited pharmacokinetic data (e.g., LogP, solubility) for the target compound hinder direct comparisons. Structural analogs (e.g., ) provide indirect insights but lack biological testing.
- Contradictions : ’s phase-transfer catalysis method contrasts with ’s condensation approach , highlighting divergent synthetic strategies for similar scaffolds.
Biological Activity
1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)- is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a diazaspiro framework that enhances its reactivity and biological profile due to the presence of two nitrogen atoms integrated into the spiro system. The trifluorobenzoyl group significantly influences its chemical properties and biological interactions.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
1,7-Diazaspiro[4.5]decane derivatives have been investigated for their diverse biological activities, including:
- Antimicrobial Activity : Compounds within this family exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some derivatives show promise in modulating inflammatory pathways, which may be beneficial in conditions like arthritis.
- Anticancer Properties : Preliminary studies indicate that certain analogs may inhibit cancer cell proliferation through various mechanisms.
Pharmacological Studies
Recent studies have focused on the pharmacological profiles of various diazaspiro compounds. For instance:
- A study highlighted the anticonvulsant activity of related diazaspiro compounds, demonstrating their effectiveness compared to traditional anticonvulsants like Phenobarbital and Ethosuximide. The compound exhibited an ED50 value significantly lower than these reference drugs, indicating enhanced potency .
- Other research has shown that modifications in the diazaspiro structure can lead to altered enzyme inhibition profiles, enhancing their therapeutic potential .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Contains a phenyl group; similar spiro structure | Antimicrobial activity |
| 1,4-Diazaspiro[5.5]undecane | Larger spirocycle; different nitrogen positioning | Potential CNS activity |
| 2,7-Diazaspiro[4.5]decane | Similar diaza framework; different substituents | Varies based on substituents |
The uniqueness of 1,7-diazaspiro[4.5]decane-7-acetamide lies in its specific trifluorobenzoyl substitution and spatial arrangement of nitrogen atoms within the spiro structure. This configuration may confer distinct pharmacological properties compared to other diazaspiro compounds .
Anticonvulsant Activity
In a study involving various diazaspiro derivatives, one compound demonstrated an ED50 of 0.0043 mmol/kg in the scPTZ screening model, showcasing its potential as a new anticonvulsant agent . The study also noted that all tested compounds did not exhibit minimal motor impairment at maximum doses.
Inhibition of Enzyme Activities
Research indicates that certain derivatives can effectively inhibit specific enzymes involved in inflammatory pathways. For example, modifications to the trifluorobenzoyl group have been shown to enhance enzyme binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the spiro[4.5]decane core in this compound?
- Methodological Answer : The synthesis of spirocyclic structures like the spiro[4.5]decane core can be achieved via cyclocondensation reactions. For example, analogous spiro compounds have been synthesized using 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with benzothiazol-2-yl derivatives under reflux conditions in ethanol . Key steps include controlling reaction time and temperature to optimize ring closure and minimize side products. Characterization via melting point analysis, IR spectroscopy, and elemental analysis is critical for verifying structural integrity .
Q. How can the stereochemical configuration (5R) be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For derivatives with fluorine substituents (e.g., 2,5,6-trifluorobenzoyl), synchrotron radiation can enhance resolution due to heavy atom effects. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can provide relative stereochemical information, while chiral HPLC with derivatized columns (e.g., Purospher®STAR) can resolve enantiomeric purity .
Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?
- Methodological Answer : High-resolution LC-MS (e.g., using Chromolith HPLC Columns) is essential for detecting impurities and degradation products. Accelerated stability studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions should be conducted, with quantification via UV-Vis spectroscopy at λmax values specific to the trifluorobenzoyl moiety (~270 nm) . Elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spirocycle formation?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and energy barriers for competing pathways. For example, competing [1,2]- versus [1,3]-acyl shifts in spirocycle formation can be evaluated by comparing activation energies. Experimental validation via <sup>13</sup>C isotopic labeling tracked by NMR can confirm mechanistic predictions .
Q. What strategies address discrepancies in bioactivity data across fluorinated analogs of this compound?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing the 2,5,6-trifluorophenyl group with other halogenated or electron-withdrawing substituents (e.g., Cl, NO2) can clarify electronic effects on target binding. Bioassays should include controls for fluorophore interference (common in fluorinated compounds) using fluorescence quenching agents .
Q. How can membrane permeability and cellular uptake of this compound be optimized for in vivo studies?
- Methodological Answer : LogP values (measured via shake-flask method) guide lipid solubility adjustments. Introducing prodrug moieties (e.g., esterification of the acetamide group) enhances permeability, while dynamic light scattering (DLS) assesses nanoparticle encapsulation efficiency for poorly soluble derivatives . Confocal microscopy with fluorescently tagged analogs can track intracellular localization .
Theoretical and Methodological Frameworks
Q. How should researchers link mechanistic hypotheses to overarching chemical theories?
- Methodological Answer : Ground mechanistic studies in frontier molecular orbital (FMO) theory to explain regioselectivity in electrophilic substitutions. For example, the electron-deficient trifluorobenzoyl group directs nucleophilic attacks to specific positions, validated by Hammett σpara values . Pair experimental data with computational electrostatic potential maps .
Q. What experimental designs minimize bias in comparative bioactivity studies?
- Methodological Answer : Use randomized block designs with blinded assay protocols. For enzyme inhibition assays (e.g., kinase targets), include positive controls (e.g., staurosporine) and normalize activity to protein concentration (Bradford assay). Statistical analysis via ANOVA with post-hoc Tukey tests ensures robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
